2-[4-(Trifluoromethoxy)phenyl]oxirane
Overview
Description
“2-[4-(Trifluoromethoxy)phenyl]oxirane” is a chemical compound with the molecular formula C9H7F3O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-[4-(Trifluoromethoxy)phenyl]oxirane” consists of a three-membered cyclic ether (oxirane) attached to a phenyl ring that has a trifluoromethoxy group attached to it . The InChI code for this compound is 1S/C9H7F3O2/c10-9(11,12)14-7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2 .
Physical And Chemical Properties Analysis
The molecular weight of “2-[4-(Trifluoromethoxy)phenyl]oxirane” is 204.15 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.
Scientific Research Applications
Synthesis of New Organofluorine Compounds : 2-(Trifluoromethoxy)phenyllithium, an intermediate in the synthesis of various organofluorine compounds, can be generated from (trifluoromethoxy)benzene, but its reaction with oxirane is not successful due to reduced nucleophilicity caused by fluorine-lithium interactions (Castagnetti & Schlosser, 2001).
Ring-Opening Reactions : A study explored the regio- and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane, leading to the synthesis of a cholesteryl ester transfer protein (CETP) inhibitor in high yield and purity (Li et al., 2010).
Cyclodimerization of Cyclic Ethers : Research has demonstrated unusual cyclodimerization reactions of oxetanes and oxiranes under the influence of trifluoromethanesulfonic acid, resulting in the formation of substituted 1,3-dioxanes and 1,3-dioxolanes (Kanoh et al., 2002).
Hypoglycemic Activity of Phenylalkyloxiranecarboxylic Acid Derivatives : A study found that certain 2-(phenylalkyl)oxirane-2-carboxylic acids exhibit blood glucose lowering activities in rats, with specific substituents on the phenyl ring enhancing effectiveness (Eistetter & Wolf, 1982).
Enantiopure Chiral Resolution Reagents : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been developed as an enantiopure chiral resolution reagent for α-chiral amines, demonstrating versatility in regioselective ring-opening reactions (Rodríguez-Escrich et al., 2005).
Alkylation of Benzene with Cyclic Ethers : Trifluoromethanesulfonic acid catalyzes the alkylation of benzene with various cyclic ethers, including oxiranes, leading to the formation of phenyl-substituted compounds and bicyclic compounds (Molnár et al., 2003).
Spirocyclic 1,3-Oxathiolane Synthesis : Reactions of cyclic trithiocarbonates with oxiranes in the presence of Lewis acids yield spirocyclic 1,3-oxathiolanes, demonstrating regioselectivity and potential applications in synthetic chemistry (Oremus et al., 1991).
Enzymatic Polymerization of Oxiranes : Oxiranes like glycidyl phenyl ether can be copolymerized with dicarboxylic anhydrides using enzymes to produce polyesters containing ether linkages, illustrating the potential for biocatalysis in polymer science (Soeda et al., 2002).
properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)14-7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVYGKYZDJEFEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476401 | |
Record name | 2-[4-(trifluoromethoxy)phenyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethoxy)phenyl]oxirane | |
CAS RN |
111991-17-4 | |
Record name | 2-[4-(trifluoromethoxy)phenyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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